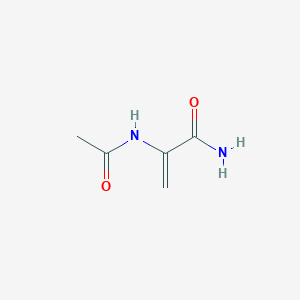

2-Acetamidoprop-2-enamide

Description

Significance of N-Acyl Enamides as Amphiphilic Synthons in Chemical Synthesis

N-acyl enamides, often referred to as enamides, are distinguished by a nitrogen atom attached to a carbon-carbon double bond, with the nitrogen itself being part of an amide group. This structural arrangement confers a unique amphiphilic, or "ambiphilic," character to the molecule. researchgate.net The electron-withdrawing nature of the acyl group delocalizes the nitrogen's lone pair of electrons, which in turn reduces the electron density and nucleophilicity of the enamine double bond. beilstein-journals.orgnih.gov This modulation results in a fine balance between stability and reactivity, a feature that distinguishes them from their more reactive enamine counterparts. acs.orgingentaconnect.comresearchgate.net

While enamines are powerful nucleophiles, their high propensity for hydrolysis makes them difficult to handle and isolate. beilstein-journals.orgacs.orgbeilstein-journals.org Enamides, in contrast, exhibit greater stability, making them more robust and easier to use in synthetic applications. beilstein-journals.orgnih.gov Their amphiphilic nature means they can react as either nucleophiles or electrophiles depending on the reaction conditions. The iminium species generated from enamides through nucleophilic addition or substitution can participate in subsequent electrophilic additions or isomerization processes. beilstein-journals.orgnih.govbeilstein-journals.orgcolab.ws This dual reactivity allows for a wide array of synthetic transformations, including:

Cyclization Reactions: Enamides are strategically used in various cyclization reactions to form N-heterocycles, which are core structures in many natural alkaloids. beilstein-journals.orgbeilstein-journals.orgcolab.ws

Asymmetric Hydrogenation: They serve as key starting materials for the synthesis of valuable chiral amines. researchgate.net

Functionalization: The double bond can undergo diverse functionalizations, such as palladium-catalyzed α-functionalization and ruthenium-catalyzed β-functionalization. acs.org

Cycloadditions: Enamides participate in cycloaddition reactions, including [4+2] and [2+2] cycloadditions. researchgate.netacs.org

This versatility makes enamides powerful and adaptable synthons for the synthesis of complex, functionalized nitrogen-containing compounds. ingentaconnect.comresearchgate.net

Overview of 2-Acetamidoprop-2-enamide within the N-Acyl Enamide Class

This compound is a specific member of the N-acyl enamide class. It features a propenamide backbone substituted with an acetamido group at the second carbon position. This compound is structurally representative of the enamide functional group, possessing the characteristic N-acylated double bond.

While extensive, dedicated research on this compound itself is limited in publicly available literature, its derivatives and related structures appear as key intermediates in more complex syntheses. For instance, N-Benzyl-2-acetamidoprop-2-enamide is known as an intermediate in the synthesis of Lacosamide, a pharmaceutical agent. biosynth.comontosight.ai This highlights the practical utility of the this compound scaffold in medicinal chemistry.

Below is a table summarizing the basic properties of this compound.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 89181-51-1 guidechem.com |

| Molecular Formula | C₅H₈N₂O₂ guidechem.com |

| Molecular Weight | 128.13 g/mol |

Note: Data for this specific compound is sparse; related structures like N-Benzyl-2-acetamidoprop-2-enamide (C₁₂H₁₄N₂O₂, MW: 218.26 g/mol ) are more frequently documented. ontosight.aisigmaaldrich.com

Historical Development and Evolution of Enamide Chemistry Relevant to this compound

The field of enamide chemistry has evolved significantly from its roots in enamine chemistry. The initial pioneering work on the use of enamines as synthetic intermediates was reported by Gilbert Stork in the 1950s, establishing them as effective nucleophiles. beilstein-journals.orgnih.govbeilstein-journals.org For a considerable time, enamides were regarded as sluggish and less reactive alternatives to enamines due to the electron-withdrawing effect of the N-acyl group. nih.govacs.org

However, this perception has changed dramatically, and enamides have recently undergone a "renaissance" in organic synthesis. acs.org Chemists began to recognize that the perceived low reactivity was, in fact, an advantage, offering a desirable balance between stability and tunable reactivity. acs.orgresearchgate.net This stability allows for a wider range of reaction conditions and functional group tolerance compared to the more sensitive enamines.

The evolution of enamide chemistry has been marked by several key developments:

New Synthetic Methods: The development of novel protocols, such as the direct synthesis of enamides from amides via electrophilic activation, has made these compounds more accessible. acs.org

Transition-Metal Catalysis: The application of transition metals like palladium, ruthenium, rhodium, iridium, and copper has unlocked a vast spectrum of transformations, including cross-coupling, asymmetric hydrogenation, and cyclization reactions. researchgate.netacs.orgnih.govrsc.org High-valent cobalt catalysis has also emerged as a cost-effective method for C-H amidation to form C-N bonds. shu.ac.uk

Total Synthesis: The unique reactivity of enamides has been leveraged in the total synthesis of complex natural products and alkaloids, demonstrating their power as strategic building blocks. researchgate.netbeilstein-journals.orgbeilstein-journals.orgcolab.ws

Exploration of Reactivity: Once considered to have limited utility, even tertiary enamides (lacking an N-H bond) are now used as effective nucleophiles in reactions to construct diverse nitrogen-containing molecules. ingentaconnect.comresearchgate.net

This progression from being considered mere "sluggishly reacting surrogates" to versatile and indispensable tools highlights the dynamic nature of organic chemistry and the continuous re-evaluation of the potential of functional groups like enamides. acs.org

Structure

3D Structure

Properties

CAS No. |

89181-51-1 |

|---|---|

Molecular Formula |

C5H8N2O2 |

Molecular Weight |

128.13 g/mol |

IUPAC Name |

2-acetamidoprop-2-enamide |

InChI |

InChI=1S/C5H8N2O2/c1-3(5(6)9)7-4(2)8/h1H2,2H3,(H2,6,9)(H,7,8) |

InChI Key |

AWHYDQPCWDOQOM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(=C)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Acetamidoprop 2 Enamide and Its Derivatives

Classical Approaches to N-Acyl Enamides

Traditional methods for the synthesis of N-acyl enamides, including 2-acetamidoprop-2-enamide, often rely on multi-step procedures involving readily available starting materials. These classical approaches, while effective, can sometimes require harsh reaction conditions.

Reductive Acylation of Ketoximes for N-Acetyl Enamide Synthesis

A well-established classical method for preparing N-acetyl enamides is the reductive acylation of ketoximes. organic-chemistry.orgnih.govacs.orgacs.org This transformation typically involves the reduction of a ketoxime in the presence of an acylating agent. organic-chemistry.org

One practical and scalable approach utilizes ferrous acetate (B1210297) (Fe(OAc)₂) as the reducing reagent in the presence of acetic anhydride (B1165640). organic-chemistry.orgacs.org This method offers mild reaction conditions and straightforward purification, making it suitable for large-scale synthesis. organic-chemistry.org The reaction proceeds by treating the corresponding ketoxime with ferrous acetate and acetic anhydride in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF), at elevated temperatures. organic-chemistry.org This process has been shown to be effective for a variety of ketoximes, affording the desired N-acetyl enamides in high yields. organic-chemistry.org

Another variation of this method employs a copper(I) iodide (CuI) catalyst with sodium bisulfite (NaHSO₃) as the terminal reductant. nih.govacs.org This catalytic system provides a broad scope for the synthesis of various enamides with high yields. nih.govacs.org

The general transformation can be represented as follows:

R1(R2)C=NOH → R1(R2)C=N-C(=O)CH₃

Ketoxime to N-Acetyl Enamide

A phosphine-mediated reductive acylation of oximes has also been developed as an efficient route to enamides. organic-chemistry.org This method involves the reaction of a ketoxime with acetic anhydride in the presence of a trialkyl or triaryl phosphine (B1218219), with triethylphosphine (B1216732) being a particularly effective promoter. organic-chemistry.org

The following table summarizes representative examples of N-acetyl enamide synthesis from ketoximes using ferrous acetate as the reducing agent. organic-chemistry.org

| Entry | Ketoxime Substrate | Product | Yield (%) |

| 1 | Acetophenone oxime | N-(1-phenylvinyl)acetamide | 85 |

| 2 | 4'-Bromoacetophenone oxime | N-(1-(4-bromophenyl)vinyl)acetamide | 90 |

| 3 | 4'-Methoxyacetophenone oxime | N-(1-(4-methoxyphenyl)vinyl)acetamide | 88 |

| 4 | 2-Indanone oxime | N-(2,3-dihydro-1H-inden-2-yl)acetamide | 82 |

Direct Condensation Reactions

Direct condensation reactions offer a more atom-economical approach to the synthesis of enamides by forming the C=C and N-acyl bonds in a single step. A notable example is the titanium tetrachloride (TiCl₄)-mediated condensation of secondary amides with aldehydes and ketones. rsc.org This method allows for the synthesis of sterically hindered and polysubstituted (E)-enamides at room temperature. rsc.org The reaction is typically carried out in the presence of an amine base, which is believed to activate both the amide and the Lewis acid. rsc.org

Modern Catalytic Strategies for Enamide Formation

In recent years, transition-metal catalyzed reactions have emerged as powerful tools for the synthesis of N-acyl enamides, offering milder reaction conditions, higher efficiency, and broader substrate scope compared to classical methods.

Transition-Metal Catalyzed Synthesis of N-Acyl Enamides

Palladium and ruthenium complexes have been extensively explored as catalysts for the formation of enamides, including derivatives of this compound. These catalytic systems enable novel bond formations and functional group transformations that are often challenging to achieve through traditional means.

A significant advancement in enamide synthesis is the palladium-catalyzed oxidative N-α,β-dehydrogenation of amides. acs.orgacs.orgresearchgate.net This method provides a direct route to enamides from readily available amide substrates. acs.org The reaction typically involves a palladium catalyst, a suitable ligand, and an oxidant. acs.org Mechanistic studies suggest that the reaction may proceed through an allylic C(sp³)–H activation followed by β-H elimination. acs.orgacs.org This approach has demonstrated excellent tolerance toward various functional groups and has been successfully applied to the late-stage functionalization of bioactive molecules. acs.orgacs.org

The general transformation is as follows:

R1-C(=O)-NH-CH₂-CH=CH₂ → R1-C(=O)-NH-CH=CH-CH₂

N-allyl amide to N-dienamide

The reaction conditions often involve a palladium(II) salt, such as palladium acetate (Pd(OAc)₂), a phosphine ligand like triphenylphosphine (B44618) (PPh₃), and an oxidant, for instance, a quinone derivative. acs.org

A study on the palladium-catalyzed oxidative amidation of conjugated olefins with 2-pyridones also provides a pathway to E-enamides in a highly stereocontrolled manner. researchgate.net

The following table presents data from the optimization of palladium-catalyzed N-α,β-dehydrogenation of N-(but-3-en-1-yl)-2-phenylacetamide. acs.org

| Entry | Catalyst | Ligand | Oxidant | Base | Yield (%) |

| 1 | Pd(OAc)₂ | PPh₃ | 2,6-DMBQ | K₂CO₃ | 50 |

| 2 | PdCl₂ | PPh₃ | 2,6-DMBQ | K₂CO₃ | 45 |

| 3 | Pd(dba)₂ | PPh₃ | 2,6-DMBQ | K₂CO₃ | 38 |

Ruthenium catalysts have also proven to be effective in the synthesis of amides and their derivatives through dehydrogenation reactions. nih.govrsc.orgresearchgate.net Ruthenium N-heterocyclic carbene (NHC) complexes, for example, can catalyze the direct synthesis of amides from alcohols and amines with the liberation of dihydrogen. nih.gov While not a direct synthesis of enamides, these dehydrogenative coupling methods highlight the utility of ruthenium catalysts in forming amide bonds, a key step in many enamide syntheses. nih.gov

The reaction is believed to proceed via the initial dehydrogenation of a primary alcohol to an aldehyde, which remains coordinated to the ruthenium center. nih.gov Subsequent addition of an amine forms a hemiaminal, which then undergoes dehydrogenation to yield the amide. nih.gov

Furthermore, ruthenium catalysts have been employed in the formal dehydrative [4 + 2] cycloaddition of enamides and alkynes, demonstrating their utility in the further transformation of enamide products. pku.edu.cn This reaction provides a mild and efficient protocol for constructing highly substituted pyridines. pku.edu.cn

Photoredox Catalytic Approaches to Enamides

Photoredox catalysis has emerged as a powerful tool in organic synthesis, harnessing the energy of visible light to facilitate chemical reactions via single-electron transfer (SET). lboro.ac.uk This approach has been successfully applied to the synthesis of enamides through various strategies, offering mild and efficient alternatives to traditional methods. semanticscholar.orguiowa.edu The use of visible-light photoredox catalysts has gained widespread recognition due to its ability to generate reactive states of catalysts simply through the use of household lightbulbs. uiowa.edu

A significant application of photoredox catalysis in enamide synthesis is the decarboxylative elimination of N-acyl amino acids. semanticscholar.orgnih.gov This method allows for the direct conversion of easily accessible and inexpensive amino acids into valuable enamide and enecarbamate building blocks. semanticscholar.orgnih.gov

One approach utilizes a dual-catalytic system comprising an organic photoredox catalyst and a cobaloxime catalyst. This system achieves decarboxylative elimination by using hydrogen evolution to drive the oxidation, thereby avoiding the need for stoichiometric oxidants or harsh reaction conditions. semanticscholar.org Another strategy combines an organophotoredox catalyst with copper acetate as the terminal oxidant in an operationally simple process that does not require preactivation of the carboxylic acid. nih.gov Photoredox-catalyzed decarboxylative arylation of α-amino acids has also been explored in the context of converting biomass into useful pharmacophores. mdpi.com

| Catalyst System | Reactants | Product | Key Features |

| Organic photoredox catalyst + Cobaloxime catalyst | N-Acyl Amino Acids | Enamides/Enecarbamates | Dual-catalytic, hydrogen evolution-driven, no stoichiometric oxidant. semanticscholar.org |

| Organophotoredox catalyst + Copper acetate | N-Acyl Amino Acids | Enamides/Enecarbamates | Operationally simple, inexpensive reagents, no preactivation of carboxylic acid. nih.gov |

Photoinduced desaturation of aliphatic amides provides a direct route to enamides by forming a carbon-carbon double bond adjacent to the nitrogen atom. researchgate.netfigshare.comnih.gov This transformation avoids the need for prefunctionalized substrates and often proceeds under mild conditions. acs.org

A photoinduced palladium-catalyzed desaturation method has been developed for converting linear amides to their α,β-unsaturated counterparts at room temperature. researchgate.net This one-step operation is scalable and tolerates various functional groups. researchgate.net Mechanistic studies suggest a radical pathway involving aryl/alkyl Pd-radical intermediates. researchgate.net Another approach involves the photoinduced remote desaturation of O-acyl hydroxamides to unsaturated amides, which is terminal oxidant-free and provides moderate to excellent yields. figshare.com This method is particularly useful for the late-stage desaturation of complex and biologically important molecules. figshare.com

The direct N-dehydrogenation of amides is the most straightforward approach to enamides. acs.org While routes for direct desaturation to enecarbamates are well-established, pathways from carboxamides to enamides have been more elusive. acs.org Recent developments include a photoinduced palladium-catalyzed dehydrogenation protocol starting from prefunctionalized 2-iodobenzamides. acs.org

| Method | Catalyst/Reagents | Substrate | Product | Key Features |

| Photoinduced Palladium-Catalyzed Desaturation | Palladium catalyst | Linear Amides | α,β-Unsaturated Amides | Room temperature, one-step, scalable, good functional group tolerance. researchgate.net |

| Photoinduced Remote Desaturation | Palladium catalyst | O-Acyl Hydroxamides | Unsaturated Amides | Terminal oxidant-free, good for late-stage functionalization. figshare.com |

| Photoinduced Palladium-Catalyzed Dehydrogenation | Palladium catalyst | 2-Iodobenzamides | Enamides | Requires prefunctionalized substrate. acs.org |

Electrochemical Synthesis of Enamides

Electrochemical synthesis offers a green and sustainable alternative for the preparation of enamides, often proceeding under mild conditions without the need for chemical oxidants. rsc.orgrsc.org This method has been applied to the synthesis of various amide-containing structures. rsc.org

An electrochemical approach for the oxidation of amides, particularly those derived from cyclic amines, involves their transformation into hemiaminal methyl ethers, which then collapse under acidic conditions to yield the enamide. acs.org Another electrochemical method facilitates the synthesis of 1,2,4,5-tetrasubstituted imidazoles from enamines and benzylamines under undivided electrolytic conditions, avoiding the use of transition metals and oxidants. rsc.org This highlights the utility of electrochemistry in constructing complex nitrogen-containing heterocycles from enamine precursors. rsc.org The versatility of amides in electrosynthesis is further demonstrated by their use as precursors to sensitive compounds like 3-fluorooxindoles under very mild electrochemical conditions. rsc.org

Green Chemistry Approaches in Enamide Synthesis

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to amide and enamide synthesis. sciepub.comqut.edu.au These approaches aim for sustainability, environmental benignity, and improved atom economy. sciepub.comnih.gov

Sustainable protocols for enamide synthesis focus on using renewable feedstocks, minimizing waste, and employing environmentally friendly catalysts and solvents. qut.edu.aunih.gov The hydration of nitriles to amides is considered an environmentally friendly and 100% atom-economic method. bit.edu.cn

Enzymatic strategies for amide preparation, such as using Candida antarctica lipase (B570770) B as a biocatalyst and a green solvent like cyclopentyl methyl ether, offer a simple and efficient method that produces amides with excellent conversions and yields without requiring intensive purification. nih.gov This enzymatic methodology is both eco-friendly and practical for large-scale production. nih.gov

Solvent-free synthesis is another key aspect of green chemistry. researchgate.net A method for synthesizing amides from carboxylic acids and urea (B33335) using boric acid as a catalyst involves the simple trituration and subsequent direct heating of the reactant mixture, avoiding the use of hazardous solvents. researchgate.net Similarly, the direct reaction of an acid and an amine under catalytic conditions, such as with boric acid in toluene (B28343) with a Dean-Stark trap to remove water, provides a high-yielding and greener alternative to traditional methods that may generate significant waste. sciepub.com

The concept of "benign by design" is central to sustainable chemistry, aiming to create molecules that are functional yet readily biodegradable in the environment. youtube.com This involves considering the entire life cycle of a chemical product, from synthesis to disposal, and minimizing its environmental impact. youtube.com

| Green Chemistry Approach | Key Features | Example Application |

| Enzymatic Synthesis | Biocatalyst (Candida antarctica lipase B), green solvent, high yields, minimal purification. nih.gov | Direct amidation of unactivated esters. nih.gov |

| Solvent-Free Synthesis | Boric acid catalyst, no solvent, simple procedure, high reaction rate. researchgate.net | Amide synthesis from carboxylic acid and urea. researchgate.net |

| Catalytic Direct Amidation | Boric acid catalyst, removal of water byproduct, high atom economy. sciepub.com | Amidation of benzoic acid. sciepub.com |

| Nitrile Hydration | 100% atom economy, environmentally friendly. bit.edu.cn | General amide synthesis. bit.edu.cn |

Atom-Economical Transformations

In the pursuit of sustainable chemical manufacturing, atom economy is a foundational principle, maximizing the incorporation of atoms from starting materials into the final product. For the synthesis of this compound and related N-acyl enamides, several methodologies have been developed that adhere to this principle by minimizing or eliminating byproducts. chemistryviews.orgresearchgate.net

One of the most elegant and atom-economical approaches is the transition-metal-catalyzed isomerization of N-allyl amides. researchgate.net This transformation represents a 100% atom-economical rearrangement, where an existing molecule is reorganized into the desired enamide structure without the loss of any atoms. Trost and colleagues have reported a highly efficient ruthenium-catalyzed isomerization to produce geometrically defined enamides. researchgate.net Similarly, the use of catalysts like CpRu(MeCN)₃PF₆ has been shown to facilitate the stereoselective synthesis of enamides from allylamides. researchgate.net This approach is particularly valuable for creating highly substituted enamides, which can be challenging to synthesize via other routes. researchgate.net

Another strategy involves the direct N-dehydrogenation of amides to form enamides. A one-step method utilizing lithium bis(trimethylsilyl)amide (LiHMDS) and triflic anhydride has been reported. acs.org In this process, the reagents serve dual roles as an electrophilic activator and an oxidant, leading to the formation of the enamide. While not perfectly atom-economical due to the use of stoichiometric reagents that become waste, it offers a direct conversion that can be more efficient than multi-step sequences.

Redox-neutral transformations also represent a key strategy for atom-economical synthesis. chemistryviews.org For instance, the synthesis of N-acetyl α-arylenamides from ketoximes using ferrous acetate as a reducing agent is a facile and practical method. acs.orgorganic-chemistry.org This reductive acylation provides high yields under mild conditions and simplifies purification procedures, which aligns with the goals of green chemistry. organic-chemistry.org

The table below summarizes key atom-economical transformations for the synthesis of N-acyl enamides.

| Transformation Type | Catalyst/Reagent | Starting Material | Key Feature | Reference |

| Isomerization | CpRu(MeCN)₃PF₆ | N-Allyl Amide | 100% atom-economical rearrangement | researchgate.net |

| Reductive Acylation | Ferrous Acetate / Acetic Anhydride | Ketoxime | Mild conditions, high yields | acs.orgorganic-chemistry.org |

| N-Dehydrogenation | LiHMDS / Triflic Anhydride | N-Alkylamide | Direct one-step conversion | acs.org |

Stereoselective Synthesis of N-Acyl Enamides

The stereochemical configuration of the double bond in N-acyl enamides is crucial as it dictates the molecule's three-dimensional structure and subsequent reactivity, particularly in asymmetric synthesis. researchgate.net Consequently, the development of stereoselective synthetic methods to control the E/Z geometry is of significant interest.

The transition-metal-catalyzed isomerization of N-allyl amides is a powerful tool for achieving high stereoselectivity. researchgate.net Research has demonstrated that specific catalyst systems can furnish Z-di-, tri-, and even tetrasubstituted enamides with exceptional geometric selectivity. researchgate.net This control is often difficult to achieve through other synthetic routes, which may yield mixtures of isomers or favor the thermodynamically more stable E-isomer. researchgate.net

Hydrogen bonding can also be exploited to control stereospecificity. A method for synthesizing Z-enamides from α-amino ketones and alkynyl esters using triethylamine (B128534) as a base catalyst has been developed. rsc.org X-ray crystallography of the products confirmed that hydrogen bonding plays a critical role in directing the stereochemical outcome of the reaction, leading to the specific formation of the Z-isomer with high yields. rsc.org

Furthermore, in molecules with pre-existing chiral centers, stereoselectivity can be achieved by using chiral auxiliaries. An example is the asymmetric synthesis of α-fluoro-imides through the fluorination of chiral enamides. nih.gov In this process, a chiral oxazolidinone auxiliary directs the fluorine atom to approach from a specific face of the enamide double bond. This facial bias, resulting from the preferred conformation of the substrate, allows for the highly stereoselective construction of the new chiral center. nih.gov

The following table details various stereoselective synthetic approaches for N-acyl enamides.

| Methodology | Reagents/Catalyst | Substrate | Selectivity Achieved | Key Finding | Reference |

| Isomerization | Ruthenium complexes | N-Allyl Amide | High Z-selectivity | Provides access to geometrically defined Z-enamides | researchgate.net |

| Hydrogen-Bonding Control | Triethylamine | α-Amino Ketone, Alkynyl Ester | Stereospecific formation of Z-enamides | Hydrogen bonding is crucial for stereocontrol | rsc.org |

| Chiral Auxiliary Directed Fluorination | Selectfluor™ | Chiral Enamide | High diastereoselectivity (>95:5 dr) | Chiral auxiliary provides key facial bias for electrophilic attack | nih.gov |

Reactivity and Mechanistic Investigations of 2 Acetamidoprop 2 Enamide

Nucleophilic Reactivity of the Enamide Double Bond

The defining characteristic of the enamide functional group in 2-Acetamidoprop-2-enamide is the nucleophilicity of its β-carbon. The delocalization of the nitrogen's lone-pair electrons into the π-system of the double bond increases the electron density at the terminal carbon, making it susceptible to attack by electrophiles. However, compared to enamines, the electron-withdrawing nature of the acetyl group tempers this nucleophilicity, rendering enamides more stable and "sluggishly reacting surrogates". nih.gov This reduced reactivity allows for more controlled and selective reactions, often requiring activation. nih.gov

To overcome the moderate nucleophilicity of this compound, activation with an acid catalyst is typically necessary. Lewis acids are commonly employed for this purpose. The activation process is believed to involve the coordination of the Lewis acid to the carbonyl oxygen of the amide group. nih.gov This coordination enhances the electron-withdrawing effect of the acetyl group, which further polarizes the enamide system.

This polarization increases the partial positive charge on the carbonyl carbon and, through resonance, significantly enhances the nucleophilicity of the β-carbon of the C=C double bond. Upon attack by an electrophile, a key intermediate formed is a resonance-stabilized iminium ion. libretexts.org In this species, the positive charge is delocalized between the nitrogen atom and the α-carbon. The formation of this stable cationic intermediate is a driving force for many nucleophilic addition reactions of enamides. libretexts.org

Table 1: Common Lewis Acids for Enamide Activation

| Lewis Acid | Typical Application |

|---|---|

| Boron trifluoride etherate (BF₃·OEt₂) | Diels-Alder Reactions |

| Titanium tetrachloride (TiCl₄) | Michael Additions |

| Zinc chloride (ZnCl₂) | Friedel-Crafts type reactions |

This table presents examples of Lewis acids commonly used to activate enamides for various nucleophilic reactions.

Once activated, the enamide double bond of this compound readily participates in addition reactions with a wide array of electrophiles. The regioselectivity of these additions is governed by the enhanced nucleophilicity of the β-carbon, which exclusively attacks the electrophilic center.

A prominent example is the Michael addition, or conjugate addition, to α,β-unsaturated carbonyl compounds. libretexts.org In this reaction, the enamide acts as a soft nucleophile, adding to the β-position of the Michael acceptor to form a new carbon-carbon bond. This process is fundamental in constructing more complex molecular frameworks.

Furthermore, activated enamides can add to the carbonyl carbon of aldehydes and ketones in reactions analogous to the aldol (B89426) addition. masterorganicchemistry.comyoutube.com The initial adduct, a tetrahedral alkoxide intermediate, is subsequently protonated to yield the corresponding alcohol product. libretexts.org These reactions are crucial for forming β-hydroxy amide structures. The general mechanism involves the nucleophilic attack of the enamide's β-carbon on the electrophilic carbonyl carbon. youtube.com

Table 2: Examples of Electrophiles in Addition Reactions with Enamides

| Electrophile Class | Specific Example | Product Type |

|---|---|---|

| α,β-Unsaturated Ketones | Methyl vinyl ketone | 1,5-Dicarbonyl compound |

| Aldehydes | Benzaldehyde | β-Hydroxy amide derivative |

| Imines | N-Tosylimines | β-Amino amide derivative |

This table summarizes various classes of electrophiles that undergo addition reactions with activated enamides.

Electrophilic Reactivity of this compound

While the primary reactivity of this compound is nucleophilic at the β-carbon, it can also exhibit electrophilic character under specific conditions. This duality is a key feature of its chemical versatility. The electrophilic nature can be manifested at the α-carbon of the double bond, particularly after activation of the amide itself. nih.gov

For instance, electrophilic activation of the amide, such as with triflic anhydride (B1165640) (Tf₂O), can generate a highly reactive intermediate. researchgate.net This species can then react with nucleophiles at the α-position. Moreover, in certain transition-metal-catalyzed processes, the enamide can act as an electrophilic partner. For example, in some cross-coupling reactions, oxidative addition of a metal catalyst across the C-N bond or C-H bond adjacent to the nitrogen can lead to intermediates where the enamide framework behaves as an electrophile.

Cyclization Reactions Involving this compound

The dual nucleophilic and electrophilic potential of this compound makes it an excellent substrate for a variety of cyclization reactions, which are powerful tools for the synthesis of heterocyclic and carbocyclic systems.

Enamide-alkyne cycloisomerization reactions are efficient methods for constructing cyclic structures. These reactions are typically catalyzed by transition metals, most notably gold(I) and platinum(II) complexes. nih.gov The general mechanism involves the activation of the alkyne moiety by the metal catalyst, making it highly susceptible to nucleophilic attack. nih.govresearchgate.net

In a typical gold-catalyzed process, the gold(I) species coordinates to the alkyne, increasing its electrophilicity. monash.edu The nucleophilic β-carbon of the enamide double bond then attacks the activated alkyne in an intramolecular fashion. This step can proceed via different pathways, such as a 5-endo-dig or 6-exo-dig cyclization, depending on the length of the tether connecting the enamide and alkyne groups. The resulting intermediate can then undergo further transformations, such as protodeauration or rearrangement, to afford the final cyclic product. rsc.org

This compound and its derivatives are valuable partners in annulation reactions, which involve the formation of a new ring onto an existing system. These cycloaddition reactions are classified by the number of atoms contributed by each component to the newly formed ring.

[4+2] Cycloadditions: The Diels-Alder reaction is a classic [4+2] cycloaddition used to form six-membered rings. libretexts.orgmasterorganicchemistry.com In these reactions, this compound functions as the dienophile (the 2π-electron component). Due to the electron-donating nature of the acetamido group, the double bond is relatively electron-rich for a dienophile. Therefore, these reactions are often most effective with electron-poor dienes (inverse-electron-demand Diels-Alder) or require Lewis acid catalysis to lower the LUMO energy of the enamide and accelerate the reaction with electron-rich dienes. nih.govnih.govyoutube.com The Lewis acid coordinates to the carbonyl oxygen, increasing the dienophile's reactivity. nih.gov These reactions typically proceed with high stereoselectivity, governed by the endo rule. nih.govmdpi.com

[3+2] Cycloadditions: In [3+2] cycloaddition reactions, this compound can react with a three-atom component to form a five-membered ring. mdpi.comkingston.ac.uk A common strategy involves the reaction of the enamide with 1,3-dipoles such as azomethine ylides, nitrile oxides, or nitrones. In these cases, the enamide serves as the dipolarophile. The regioselectivity of the addition is determined by the electronic and steric properties of both the enamide and the 1,3-dipole, often predictable by frontier molecular orbital theory.

Table 3: Cycloaddition Reactions of Enamides

| Reaction Type | Role of Enamide | Partner | Catalyst/Conditions | Product Ring System |

|---|---|---|---|---|

| Diels-Alder [4+2] | Dienophile | Electron-rich diene (e.g., Danishefsky's diene) | Lewis Acid (e.g., BF₃·OEt₂) | Cyclohexene derivative |

| Inverse-Demand Diels-Alder [4+2] | Dienophile | Electron-poor diene (e.g., 1,2,4,5-tetrazine) | Heat | Dihydropyridazine derivative |

| 1,3-Dipolar Cycloaddition [3+2] | Dipolarophile | Azomethine ylide | Ag(I) or Cu(I) salts | Pyrrolidine derivative |

| 1,3-Dipolar Cycloaddition [3+2] | Dipolarophile | Nitrone | Heat or Lewis Acid | Isoxazolidine derivative |

This table provides representative examples of cycloaddition reactions where enamides like this compound are key components. nih.gov

Aza-Prins Cyclizations

The aza-Prins cyclization is a powerful reaction for constructing nitrogen-containing heterocyclic compounds. gre.ac.uk This reaction involves the condensation of a homoallylic amine with an aldehyde, which is promoted by a Lewis or Brønsted acid, to form substituted piperidines. gre.ac.uk While the reaction is highly efficient for diastereoselective synthesis, it often results in racemic products. gre.ac.uk

Recent advancements have focused on developing asymmetric aza-Prins reactions to produce enantiopure piperidines. gre.ac.uknih.gov One approach involves the use of a novel chiral auxiliary-containing homoallylic amine. nih.gov This strategy has been shown to yield valuable and diverse piperidines and pipecolic acid derivatives in high yields and as single enantiomers. nih.gov

The aza-Prins cyclization has also been applied to the synthesis of more complex heterocyclic systems, such as indolizidines. The reaction of 2-allylpyrrolidines with aldehydes leads to the formation of iminium ions that undergo highly diastereoselective aza-Prins cyclization, producing indolizidine scaffolds. nih.gov This method allows for the creation of up to two stereogenic centers and two new rings in a single step. nih.gov The use of aqueous media in these reactions promotes the formation of hydroxy-substituted indolizidines. nih.gov

Furthermore, microwave-assisted aza-Prins cyclizations have been developed for the synthesis of 1-azaadamantanes. researchgate.net This method allows for the preparation of symmetrically and unsymmetrically disubstituted 1-azaadamantanes as single, chiral diastereomers in either a one-pot or sequential reaction format. researchgate.net

C-H Functionalization of Enamides

The direct functionalization of carbon-hydrogen (C-H) bonds in enamides has emerged as a powerful and efficient strategy for the synthesis of complex nitrogen-containing molecules. nih.gov This approach avoids the need for pre-functionalized starting materials, making it an atom-economical process. nih.gov Metal-catalyzed regioselective functionalization of enamides, in particular, has provided a rapid method for synthesizing useful nitrogen-containing heterocycles. nih.gov

Rhodium(III)-catalyzed C-H functionalization has been utilized for the direct vinylation of arylpyridines using vinyl acetate (B1210297). acs.org This method employs either a pyridine (B92270) or an amide as a directing group to achieve site-selective C-H activation. acs.org Similarly, palladium(II)-catalyzed C-H activation has been used for the direct arylation of cyclic enamides with aryl boronic acids, yielding good results. researchgate.net

Oxidative C-H Functionalization

Oxidative C-H functionalization of enamides involves the formation of a carbon-carbon or carbon-heteroatom bond with the concomitant use of an oxidant. This strategy has been successfully applied in various synthetic transformations.

Palladium(II)-catalyzed intramolecular oxidative oxyarylation of hydroxyalkenes represents a tandem oxypalladation/C-H functionalization process. nih.gov This methodology provides rapid access to the tetrahydro-2H-indeno-[2,1-b]furan framework from simple acyclic hydroxyalkenes. nih.gov The reaction is believed to proceed through a β-alkoxy-alkylpalladium(II) intermediate generated from nucleophilic oxypalladation. nih.gov

In a different approach, an oxidative Povarov reaction of N-aryl amines has been developed to construct polycyclic amines. nih.gov This method involves the in situ generation of iminium ions via copper(I) bromide-catalyzed oxidation, which then undergo a [4 + 2] cycloaddition with dienophiles. nih.gov This process functionalizes both a C(sp3)–H and a C(sp2)–H bond. nih.gov

Late-stage functionalization of complex molecules has been achieved through iron-catalyzed aliphatic C-H oxidation. nih.gov This method has been applied to a wide range of natural products, including amides, demonstrating its utility in modifying complex structures without the need for de novo synthesis. nih.gov

Photoredox-Catalyzed C-H Activation

Visible-light photoredox catalysis has emerged as a mild and efficient method for the direct C-H functionalization of enamides and enecarbamates. nih.gov This approach utilizes a photocatalyst, such as [Ir(ppy)2(dtbbpy)PF6], which, upon irradiation with visible light, can initiate single-electron transfer (SET) processes to activate C-H bonds. nih.gov

This methodology has been successfully applied to the alkylation, trifluoromethylation, and arylation of enamides. nih.gov The reaction of enamides with various alkylating reagents, such as diethyl 2-bromomalonate, proceeds with a broad substrate scope. nih.gov Notably, the alkylation of N-vinyl tertiary enamides and enecarbamates yields monoalkylated products exclusively in the E configuration. nih.govresearchgate.net In contrast, N-vinyl secondary enamides lead to doubly alkylated products. nih.gov

The mechanism of this photoredox-catalyzed C-H functionalization is proposed to be different from reactions involving SOMOphiles with nonfunctionalized C=C double bonds. nih.gov This environmentally friendly approach provides a practical route to a variety of functionalized enamides and enecarbamates under mild conditions. nih.gov

Radical Reactions and Single-Electron Chemistry of Enamides

While the majority of enamide transformations are based on two-electron chemistry, their utility in single-electron chemistry has been increasingly explored, particularly through visible-light photoredox catalysis. uiowa.edu This approach has proven highly efficient for converting enamides into complex structures. uiowa.edu

A novel method utilizing an iridium polypyridyl complex as a photoredox catalyst has been developed for the three-component domino transformation of enamides into N-acyl-N'-aryl-N,N'-aminals. lboro.ac.uk This process involves the photoredox-catalyzed β-alkylation of the enamide, followed by the trapping of the resulting iminium intermediate with an arylamine. lboro.ac.uklboro.ac.uk The resulting N-acyl-N'-aryl-N,N'-aminals are valuable precursors for the synthesis of γ-lactams. lboro.ac.uklboro.ac.uk

Furthermore, vinyl radicals generated from the addition of a radical species to an alkyne moiety can undergo ipso-cyclization reactions. acs.org This strategy has been used in the synthesis of β-aryl-γ-lactams from N-propargyl benzamides. acs.org The reaction proceeds through a cascade of vinyl radical ipso-cyclization, fragmentation, and cyclization. acs.org The conformation of the amide plays a crucial role, with the planar amide Z-conformation facilitating the addition of the vinyl radical to the phenyl ring. acs.org

The Bu3SnH-mediated radical cyclization of N-vinyl-α,β-unsaturated amides offers a 5-exo selective pathway to γ-lactams. elsevierpure.com Sequential radical cyclization and aldol reactions can also be achieved by treating the enamide with Bu3SnH in the presence of AIBN, followed by the addition of an aldehyde. elsevierpure.com

Stereo- and Regioselective Transformations of Enamides

The development of stereo- and regioselective transformations of enamides is crucial for the synthesis of complex, biologically active molecules. nih.gov Metal-catalyzed functionalization has been a key strategy in achieving high levels of selectivity. nih.gov

A palladium-catalyzed hydroamidation of electron-deficient terminal alkynes with amides provides a stereoselective synthesis of Z-enamides. organic-chemistry.org This method is notable because it selectively produces the thermodynamically less favorable Z-isomer. The selectivity is attributed to intramolecular hydrogen bonding between the amido proton and the carbonyl oxygen in the vinyl-palladium complex intermediate. organic-chemistry.org

In the realm of asymmetric synthesis, the use of ynamides has enabled a wide variety of transformations with high asymmetric induction. nih.gov For instance, asymmetric aldol and Mannich reactions of internal ynamides have been developed, leading to the formation of C-C bonds with high enantioselectivity. nih.gov In these reactions, the ynamide moiety is typically transformed into an enamide or amide group. nih.gov

Organocatalysis has also been employed to achieve asymmetric transformations. The asymmetric aza-Michael reaction of amines and amides, catalyzed by organocatalysts such as cinchona alkaloids and squaramides, provides a powerful tool for the formation of new C-N bonds with high enantiomeric excesses. beilstein-journals.org These catalysts activate the substrates through hydrogen bonding. beilstein-journals.org

Interactive Data Table of Selected Regio- and Stereoselective Transformations

| Reaction Type | Catalyst/Reagent | Substrate | Product | Selectivity |

| Hydroamidation | Pd(OAc)2, TFA, NaOAc | Electron-deficient terminal alkyne, Amide | Z-Enamide | High Z-selectivity |

| Aza-Michael Addition | Cinchona alkaloid derivatives | Enone carbamates | 2-Substituted piperidines | Up to 99% ee |

| Aza-Prins Cyclization | Chiral auxiliary | Homoallylic amine, Aldehyde | Enantiopure piperidines | High diastereo- and enantioselectivity |

| Radical Cyclization | Bu3SnH, AIBN | N-vinyl-α,β-unsaturated amide | γ-Lactam | 5-exo selective |

Catalysis in 2 Acetamidoprop 2 Enamide Chemistry

Transition-Metal Catalysis

The electron-deficient double bond in 2-acetamidoprop-2-enamide is highly susceptible to transformations mediated by transition metals. These catalysts offer powerful tools for asymmetric synthesis, enabling the stereocontrolled formation of complex chiral molecules.

Rhodium-Catalyzed Transformations

Rhodium catalysts are particularly renowned for their efficacy in asymmetric hydrogenation reactions. The hydrogenation of this compound and related N-acylaminoacrylates is a cornerstone method for synthesizing chiral α-amino acids. Utilizing chiral phosphine (B1218219) ligands, rhodium complexes can achieve exceptional levels of enantioselectivity. nih.govorganic-chemistry.org For instance, the hydrogenation of (E)-β-(acylamino)acrylates using Rh(I) complexes with electron-rich diphosphines like t-Bu-BisP* has yielded products with up to 99.7% enantiomeric excess (ee). organic-chemistry.org

Another significant rhodium-catalyzed transformation is reductive hydroformylation. This process introduces both a formyl group and a hydrogen atom across the double bond. A highly enantioselective rhodium-catalyzed reductive hydroformylation of α-substituted enamides has been developed, providing access to valuable chiral 1,3-amino alcohols in good yields and with excellent enantioselectivities. rsc.org The success of this transformation is critically dependent on the development of specialized ligands, such as 4,4′-bisarylamino-substituted BIBOP ligands, where hydrogen bonding interactions are believed to play a key role in achieving high stereocontrol. rsc.org

| Transformation | Catalyst System | Substrate Example | Product Type | Yield | Enantioselectivity (ee) | Ref |

| Asymmetric Hydrogenation | Rh(I)-t-Bu-BisP* | (E)-β-(acetylamino)acrylate | β-amino acid derivative | High | Up to 99.7% | organic-chemistry.org |

| Reductive Hydroformylation | Rh(CO)₂(acac)/TFPNH-BIBOP | α-phenyl-N-vinylacetamide | Chiral 1,3-amino alcohol | 55% | 89% | rsc.org |

| [2+2+2] Cycloaddition | Cationic Rh(I)/H8-BINAP | 1,6-enyne + cyclopropylideneacetamide | Spirocyclohexene | High | Excellent | nih.gov |

Palladium-Catalyzed Reactions

Palladium catalysis offers a versatile platform for carbon-carbon bond formation. In the context of this compound, particularly when incorporated into peptides as a dehydroalanine (B155165) (Dha) residue, palladium-catalyzed cross-coupling reactions are of significant interest. The Suzuki-Miyaura coupling, for example, has been employed to modify Dha residues with arylboronic acids. rsc.orgnih.gov These reactions, often facilitated by water-soluble palladium complexes like Pd(EDTA)(OAc)₂, can proceed under mild, aqueous conditions suitable for biological molecules. rsc.orgnih.gov The reaction can yield both the expected cross-coupling product and a conjugate addition product. rsc.org This methodology represents a powerful tool for the late-stage functionalization of peptides and proteins. rsc.org

| Reaction Type | Catalyst | Coupling Partner | Substrate | Product(s) | Ref |

| Suzuki-Miyaura Coupling | Pd(EDTA)(OAc)₂ | Arylboronic acids | Dehydroalanine residue in Nisin peptide | Heck product & Conjugate addition product | rsc.orgnih.gov |

| Suzuki-Miyaura Coupling | XPhos-Pd-G2 | Aryl or Heteroaryl Halides | Aryl Halide -> Boronic Acid | Biaryl compounds | researchgate.net |

Copper-Catalyzed Reactions

Copper catalysts are widely used for conjugate addition reactions. Copper-catalyzed asymmetric hydroboration of α-dehydroamino acid derivatives has been established as an effective method for producing enantioenriched β-boronate-α-amino acid derivatives. mendeley.comnih.govrsc.org These reactions proceed with high yields (83–99%) and excellent enantioselectivities (92–98% ee). nih.govrsc.org The resulting boronate products are versatile intermediates that can be readily oxidized to valuable β-hydroxy-α-amino acids. mendeley.comnih.govrsc.org The choice of chiral ligand is crucial for achieving high stereoselectivity in these transformations. rsc.org

Additionally, copper-hydride catalysts have been utilized for the asymmetric conjugate reduction of α,β-unsaturated esters containing β-nitrogen substituents, providing a route to novel β-azaheterocyclic acid derivatives with high yields and enantioselectivity. researchgate.net

| Reaction Type | Catalyst System | Reagent | Product Type | Yield | Enantioselectivity (ee) | Ref |

| Asymmetric Hydroboration | Cu(OAc)₂/(S,Sp)-ip-FOXAP | Bis(pinacolato)diboron (B₂Pin₂) | β-boronate-α-amino acid | 83-99% | 92-98% | nih.govrsc.org |

| Conjugate Reduction | Copper-hydride complex | Hydrosilane | β-azaheterocyclic acid derivative | Excellent | High | researchgate.net |

Gold(I)-Catalyzed Cascade Reactions

Gold(I) catalysts are powerful π-acids that can activate alkynes, allenes, and alkenes toward nucleophilic attack, initiating cascade reactions to build molecular complexity rapidly. While specific cascade reactions starting directly from this compound are not extensively documented, the principles of gold catalysis can be applied to its enamide system. Gold(I) complexes are known to catalyze intramolecular hydroamination and hydroalkoxylation of alkenes, providing access to nitrogen and oxygen heterocycles. organic-chemistry.org For instance, gold(I) catalysts effectively promote the cyclization of N-alkenyl ureas and carbamates under mild conditions. organic-chemistry.org These reactions highlight the potential for gold(I) to catalyze intramolecular additions involving a nucleophile tethered to the this compound core, leading to complex heterocyclic structures. The activation of the enamide by a gold(I) catalyst could facilitate a tandem sequence of bond formations.

Cobalt-Catalyzed Processes

Cobalt catalysts are effective for hydroformylation, an industrially important reaction that converts alkenes to aldehydes. While traditionally requiring harsh conditions, recent advancements have shown that unmodified cobalt carbonyl can be a stable and active catalyst at lower pressures and temperatures. Furthermore, cationic cobalt(II) bisphosphine complexes have demonstrated activities approaching those of more expensive rhodium catalysts. These systems could be applied to the hydroformylation of this compound to produce functionalized amino-aldehydes. Cobalt complexes are also capable of catalyzing hydroboration and hydroalkylation reactions on alkenes, suggesting further potential applications for the functionalization of the this compound scaffold.

Organocatalysis and Lewis Acid Catalysis

In addition to transition metals, small organic molecules (organocatalysts) and Lewis acids have emerged as powerful catalysts for transformations involving this compound and its derivatives.

Organocatalysis provides a complementary approach to metal catalysis, often operating under mild conditions and showing high stereoselectivity. A significant application in this area is the asymmetric conjugate addition (Michael addition) to dehydroalanine derivatives. Chiral bifunctional primary amine-thiourea catalysts have been successfully employed for the direct, highly enantioselective alkylation of cyclic ketones with dehydroalanine. This strategy combines H-bond-directing activation of the dehydroalanine substrate with enamine catalysis for the ketone, enabling the reaction of two relatively unreactive partners with high stereocontrol. This method yields enantiopure, ketone-functionalized unnatural α-amino acids with excellent enantioselectivities, often exceeding 95% ee.

Lewis acids catalyze reactions by activating substrates through coordination, thereby increasing their electrophilicity. In the context of this compound chemistry, Lewis acids can activate the enamide system towards nucleophilic attack. Chiral Lewis acid complexes, such as those derived from N,N'-dioxides and metal triflates, have been used in asymmetric tandem isomerization/Michael addition reactions of related β,γ-unsaturated carbonyl compounds. These catalytic systems can deliver optically pure 1,5-dicarbonyl compounds with high diastereoselectivity and enantioselectivity. This demonstrates the potential of Lewis acid catalysis to control complex stereoselective transformations involving the this compound scaffold.

| Catalysis Type | Catalyst Example | Reaction Type | Product Type | Enantioselectivity (ee) | Ref |

| Organocatalysis | Chiral primary amine-thiourea | Conjugate addition of ketones | Ketone-based unnatural α-amino acids | >95% | |

| Lewis Acid Catalysis | Chiral N,N'-dioxide-Y(OTf)₃ complex | Tandem Isomerization/α-Michael Addition | 1,5-dicarbonyl compounds | Up to >99% |

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool for the functionalization of enamides, enabling a range of chemical transformations under mild reaction conditions. This strategy relies on the use of a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates. These intermediates can then engage with enamides to form new carbon-carbon and carbon-heteroatom bonds.

One notable application of photoredox catalysis in enamide chemistry is the direct C-H functionalization of enamides and enecarbamates. chim.it Research has demonstrated that by using an iridium polypyridyl complex, such as [Ir(ppy)₂(dtbbpy)]PF₆, as the photocatalyst, various enamides can be functionalized. chim.it For instance, the alkylation of N-vinyl tertiary enamides and enecarbamates with reagents like diethyl 2-bromomalonate proceeds to give monoalkylated products, exclusively in the E configuration. chim.it The proposed mechanism involves the photocatalyst absorbing visible light and reaching an excited state. This excited photocatalyst can then reduce an alkyl halide to generate an alkyl radical. This radical subsequently adds to the enamide, forming a new radical intermediate which, after oxidation and deprotonation, yields the functionalized enamide product.

Another significant transformation enabled by photoredox catalysis is the synthesis of N,O-acetals from enamides. rsc.orgrsc.org This acid-, base-, and metal-free method utilizes extremely electron-deficient perylene (B46583) bisimides as photocatalysts. rsc.orgrsc.org The reaction scope is broad, encompassing various substituents on the nitrogen of the enamides and different alcohol starting materials. rsc.org The proposed photocatalytic cycle involves an electron transfer from the alcohol to the excited photocatalyst, followed by a proton transfer to generate an alkoxy radical. This radical then adds to the enamide, and a subsequent hydrogen atom transfer (HAT) completes the formation of the N,O-acetal. rsc.org

Furthermore, photoredox catalysis has been successfully applied to the hydrothiolation of enamides and enecarbamates, leading to the formation of N,S-acetal products. This process is operationally simple and provides access to these valuable compounds from readily available thiols. A visible-light-induced radical thiol-ene reaction is initiated by an organic photocatalyst, which generates a key thiyl radical intermediate upon quenching with a thiol.

The versatility of photoredox catalysis in enamide chemistry is further highlighted by the synthesis of N-acyl-N'-aryl-N,N'-aminals. This approach involves a three-component domino transformation initiated by an iridium polypyridyl complex photocatalyst. The process includes the β-alkylation of enamide intermediates and their subsequent trapping with an arylamine.

Table 1: Examples of Photoredox-Catalyzed Reactions of Enamides

| Reaction Type | Photocatalyst | Reactants | Product | Ref. |

|---|---|---|---|---|

| C-H Alkylation | [Ir(ppy)₂(dtbbpy)]PF₆ | Enamide, Diethyl 2-bromomalonate | E-configured monoalkylated enamide | chim.it |

| N,O-Acetal Synthesis | Perylene Bisimide | Enamide, Alcohol | N,O-Acetal | rsc.orgrsc.org |

| Hydrothiolation | Organic Dye | Enamide, Thiol | N,S-Acetal | |

| N,N'-Aminal Synthesis | Iridium Polypyridyl Complex | Enamide, Radical Precursor, Arylamine | N-acyl-N'-aryl-N,N'-aminal |

Electrocatalysis in Enamide Reactions

Electrocatalysis represents another sustainable and powerful strategy for the functionalization of enamides, utilizing electricity to drive chemical reactions. This approach avoids the need for stoichiometric chemical oxidants or reductants, often leading to cleaner and more efficient processes. While the application of electrocatalysis to enamides is a developing area, notable successes have been achieved, particularly in the introduction of trifluoromethyl groups.

A significant advancement in this field is the electrochemical trifluoromethylation of enamides. nih.gov Research has demonstrated a sustainable direct electrochemical method for this transformation using the Langlois reagent (CF₃SO₂Na) in a microflow cell. nih.gov This process is conducted under mild conditions and does not require a supporting electrolyte, external oxidants, or other additives. nih.gov The reaction is applicable to a variety of substrates, including carbamates and endocyclic, exocyclic, and acyclic enamides. nih.gov

Beyond trifluoromethylation, electrochemical methods have also been explored for the synthesis of enamides from amides. An electrochemical approach has been developed for the oxidation of amides, particularly those derived from cyclic amines, to form hemiaminal methyl ethers, which can then be converted to enamides. acs.org This highlights the potential of electrochemistry to not only functionalize but also synthesize the enamide scaffold itself.

The field of electro-organic synthesis is continually expanding, and it is anticipated that new electrocatalytic methods for C-C and C-N bond formation involving enamides will be developed. These methods hold the promise of providing novel and sustainable routes to a wide array of functionalized amide-containing molecules.

Table 2: Electrochemical Trifluoromethylation of Enamides

| Substrate | Reagent | Electrode Material | Conditions | Product Yield | Ref. |

|---|---|---|---|---|---|

| N-Boc-protected enamide | CF₃SO₂Na | Graphite anode, Silver cathode | Constant current, Acetonitrile, Microflow cell | Good | nih.gov |

| N-Cbz-protected enamide | CF₃SO₂Na | Graphite anode, Silver cathode | Constant current, Acetonitrile, Microflow cell | Good | nih.gov |

| Acyclic enamide | CF₃SO₂Na | Graphite anode, Silver cathode | Constant current, Acetonitrile, Microflow cell | Good | nih.gov |

Computational and Theoretical Studies of 2 Acetamidoprop 2 Enamide

Electronic Structure Analysis and Reactivity Prediction

The reactivity of 2-Acetamidoprop-2-enamide is fundamentally governed by its electronic structure. The presence of the α,β-unsaturated amide system creates a "push-pull" electronic architecture, where the lone pair of the nitrogen atom donates electron density into the conjugated system, and the carbonyl group withdraws electron density. nih.gov This electronic arrangement is key to its chemical behavior.

Computational methods, particularly Density Functional Theory (DFT), are employed to analyze this structure. Key parameters derived from these calculations include the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For an α,β-unsaturated system like this compound, the LUMO is typically localized over the β-carbon, making it the primary site for nucleophilic attack (e.g., in a Michael addition). nih.govresearchgate.net The HOMO, conversely, is often distributed across the π-system, indicating its role in reactions with electrophiles.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nsf.gov Analysis of the electrostatic potential (ESP) map further clarifies reactivity, visually representing electron-rich (negative potential, typically around the carbonyl oxygen) and electron-poor (positive potential) regions of the molecule, highlighting sites susceptible to electrophilic and nucleophilic attack, respectively.

Table 5.1: Representative Quantum Chemical Parameters for an α,β-Unsaturated Amide System Calculated using DFT at the B3LYP/6-31G(d) level of theory. Data is illustrative for a model system analogous to this compound.

| Parameter | Value (Hartree) | Value (eV) | Implication for Reactivity |

|---|---|---|---|

| HOMO Energy | -0.251 | -6.83 | Region of highest electron density, susceptible to electrophilic attack. |

| LUMO Energy | -0.035 | -0.95 | Region of lowest electron density, susceptible to nucleophilic attack. |

Mechanistic Pathways Elucidation via Computational Modeling

Computational modeling is instrumental in mapping the step-by-step pathways of chemical reactions involving this compound. Due to its structure, one of the most significant reaction pathways is the conjugate or Michael addition. researchgate.netnih.gov Theoretical studies can model the entire reaction coordinate for the addition of a nucleophile (such as a thiol or an amine) to the electrophilic β-carbon. nih.gov

These models elucidate the mechanism by:

Reactant Complex Formation: Simulating the initial approach and interaction of the nucleophile with the this compound molecule.

Transition State Identification: Locating the highest energy point along the reaction coordinate, which corresponds to the transition state (TS). The structure of the TS reveals the nature of bond-forming and bond-breaking processes. acs.org

Intermediate Formation: Characterizing any intermediates, such as the enolate species formed after the initial nucleophilic attack in a Michael addition.

Product Formation: Modeling the final steps, such as protonation of the enolate intermediate, to yield the final product.

For instance, in the conjugate addition of a thiol, computational models would show the sulfur atom attacking the β-carbon, leading to a transition state where the S-C bond is partially formed and the C=C double bond is partially broken. Subsequent calculations would confirm the formation of a stable carbanion or enolate intermediate, which is then protonated to give the final adduct. nih.gov Such studies are crucial for understanding reaction kinetics and why certain products are formed over others.

Transition State Analysis and Selectivity Prediction

Transition state (TS) analysis is a cornerstone of computational reaction modeling, providing deep insights into reaction barriers (activation energies) and selectivity. The calculated energy of the transition state relative to the reactants determines the activation energy (ΔG‡), which is directly related to the reaction rate. A lower activation energy implies a faster reaction.

For reactions of this compound, there can be competition between different pathways, leading to issues of regioselectivity or stereoselectivity. For example, a nucleophile could potentially attack the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition). Computational chemists can model the transition states for both pathways. Invariably for systems like this, the transition state for the 1,4-addition is found to be significantly lower in energy, explaining the overwhelming preference for this pathway. nih.gov

Furthermore, in reactions involving chiral reagents or catalysts, computational models can predict enantioselectivity by comparing the activation energies of the transition states leading to the different stereoisomers. The pathway with the lower energy TS will be favored, and the calculated energy difference can be used to predict the enantiomeric excess (%ee) of the product. nih.gov

Table 5.2: Illustrative Calculated Activation Energies for Competing Reaction Pathways Hypothetical data for the addition of a nucleophile to this compound, calculated at the DFT/B3LYP level.

| Reaction Pathway | Transition State (TS) | Calculated ΔG‡ (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| 1,4-Conjugate Addition | TS1,4 | 15.2 | Kinetically favored, major product. |

These computational analyses provide a detailed, dynamic picture of chemical reactivity that is often inaccessible through experimental means alone, making them indispensable for the rational design of new synthetic methods and for understanding the behavior of complex molecules.

Advanced Spectroscopic Characterization Methodologies for 2 Acetamidoprop 2 Enamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For 2-Acetamidoprop-2-enamide, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a complete assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The vinyl protons (=CH₂) would appear as two distinct signals in the downfield region, typically between 5.5 and 6.5 ppm, due to their different chemical environments relative to the amide and acetamido groups. The N-H protons of the primary amide and the secondary amide would likely appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration. The methyl protons of the acetyl group would give rise to a sharp singlet in the upfield region, typically around 2.0 ppm.

The ¹³C NMR spectrum would provide complementary information. The carbonyl carbons of the amide and acetamido groups would be the most deshielded, appearing in the range of 165-175 ppm. The sp² hybridized carbons of the double bond would resonate between 120 and 140 ppm. The methyl carbon of the acetyl group would be found in the upfield region, around 20-25 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| =CH₂ (trans to C=O) | ~6.2 | ~125 |

| =CH₂ (cis to C=O) | ~5.8 | |

| C=C | - | ~135 |

| C=O (amide) | - | ~168 |

| C=O (acetamido) | - | ~170 |

| NH₂ | variable | - |

| NH | variable | - |

Note: These are predicted values and may vary based on solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial.

A COSY spectrum would show correlations between coupled protons. For instance, it would confirm the geminal coupling between the two vinyl protons. An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbons, allowing for the definitive assignment of the vinyl protons to their corresponding vinyl carbon and the methyl protons to the methyl carbon.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. Strong, sharp peaks in the region of 3400-3200 cm⁻¹ would correspond to the N-H stretching vibrations of the primary and secondary amide groups. A strong absorption band around 1650-1680 cm⁻¹ would be indicative of the C=O stretching vibration (Amide I band). The C=C stretching vibration of the alkene group would likely appear as a medium intensity band around 1620-1640 cm⁻¹. The N-H bending vibration (Amide II band) would be expected in the 1600-1500 cm⁻¹ region. Finally, the C-H stretching vibrations of the vinyl and methyl groups would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

Table 2: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amide) | Stretch | 3400-3200 | Strong, Sharp |

| C=O (Amide I) | Stretch | 1680-1650 | Strong |

| C=C | Stretch | 1640-1620 | Medium |

| N-H (Amide II) | Bend | 1600-1500 | Medium |

| =C-H | Stretch | 3100-3000 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₅H₈N₂O₂), the molecular weight is 128.13 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z 128.

The fragmentation pattern would provide valuable structural information. Common fragmentation pathways for amides include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. For this compound, key fragments could arise from the loss of the acetamido group, the amide group, or parts of the vinyl group. For instance, a fragment corresponding to the loss of the terminal amide (CONH₂) would result in a peak at m/z 84. Loss of the acetyl group (CH₃CO) would lead to a fragment at m/z 85.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| 128 | [C₅H₈N₂O₂]⁺ (Molecular Ion) |

| 85 | [M - CH₃CO]⁺ |

| 84 | [M - CONH₂]⁺ |

| 57 | [CH₃CONHCH₂]⁺ |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal XRD analysis of this compound would provide precise bond lengths, bond angles, and torsion angles, confirming the planar geometry of the amide and alkene functionalities. It would also reveal the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. The amide groups are strong hydrogen bond donors and acceptors, and it is expected that the crystal structure would feature an extensive network of hydrogen bonds between the N-H groups and the carbonyl oxygens of adjacent molecules.

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the α,β-unsaturated amide system. This conjugated system is expected to exhibit a π → π* transition, which would likely result in a strong absorption band in the ultraviolet region, typically in the range of 200-250 nm. The exact position of the absorption maximum (λmax) would be influenced by the solvent polarity. A weaker n → π* transition, associated with the non-bonding electrons of the oxygen and nitrogen atoms, might also be observed at a longer wavelength, but it is often obscured by the more intense π → π* transition.

Table 4: Predicted UV-Vis Absorption for this compound

| Transition | Predicted λmax (nm) | Relative Intensity |

|---|---|---|

| π → π* | 200-250 | Strong |

Applications of 2 Acetamidoprop 2 Enamide in Organic Synthesis

Synthesis of Chiral Amines and Amino Alcohols

Currently, there is a lack of specific reports in the scientific literature detailing the direct application of 2-Acetamidoprop-2-enamide in the asymmetric synthesis of chiral amines and amino alcohols.

Construction of N-Heterocycles (e.g., Alkaloids, Pyridines)

The dehydroalanine (B155165) framework inherent in this compound provides a valuable starting point for the synthesis of various nitrogen-containing heterocycles. The reactivity of the α,β-unsaturated system allows for its participation in cyclization reactions to form these important structural motifs.

One potential strategy involves the reaction of amidines with α,β-unsaturated ketones in a [3 + 3] annulation to form dihydropyrimidine (B8664642) intermediates, which can then be oxidized to pyrimidines. rsc.org While not specifically demonstrated with this compound, its structural similarity to α,β-unsaturated amides suggests its potential as a synthon for pyrimidine (B1678525) synthesis. The general approach is outlined in the following table:

| Reactants | Reaction Type | Intermediate | Product |

| Amidine, α,β-Unsaturated Ketone | [3 + 3] Annulation | Dihydropyrimidine | Pyrimidine |

Furthermore, intramolecular reactions of amides are a well-established method for the synthesis of N-heterocycles. rsc.org By incorporating appropriate functional groups into a precursor derived from this compound, subsequent intramolecular cyclization could lead to a variety of heterocyclic systems. The specific nature of the resulting heterocycle would depend on the nature of the tethered nucleophile and the reaction conditions employed.

Formation of Functionalized Amino Derivatives and Aminals

A significant application of this compound lies in its use as a Michael acceptor for the synthesis of functionalized amino derivatives. The electron-withdrawing nature of the two amide groups activates the double bond for conjugate addition by a variety of nucleophiles, particularly amines and thiols. researchgate.net This reactivity provides a direct route to α,β-diamino acid derivatives and other functionalized amino compounds.

The Michael addition of amines to dehydroalanine amides has been shown to be significantly accelerated in water, leading to high yields of the corresponding adducts under mild conditions. researchgate.net This method is attractive for its efficiency and environmental friendliness. The general reaction is as follows:

This compound + R₂NH → 2-Acetamido-3-(dialkylamino)propanamide

This reaction is tolerant of a range of amine nucleophiles, allowing for the synthesis of a diverse library of amino acid derivatives. researchgate.net

In addition to simple Michael additions, the dehydroalanine moiety can undergo more complex transformations. For instance, cobalt-catalyzed C-H amidation has been successfully applied to dehydroalanine residues within complex molecules, allowing for the introduction of an amide functionality at the β-position while preserving the double bond. nih.gov This reaction proceeds with high site-selectivity and can be used to install a variety of amide groups.

| Reaction Type | Reagents | Key Features | Resulting Functional Group |

| Michael Addition | Amines, Thiols | Accelerated in water, mild conditions | β-Amino or β-Thioether |

| C-H Amidation | Dioxazolones, Co(III) catalyst | Site-selective, preserves double bond | β-Amido |

Synthesis of Amidines and Related Nitrogenous Compounds

There are currently no specific methods reported in the scientific literature for the direct conversion of this compound into amidines or related nitrogenous compounds.

Role as a Versatile Building Block in Complex Molecule Synthesis

The dehydroalanine unit, as present in this compound, is a key structural motif in a number of biologically active natural products and serves as a versatile building block in their synthesis. wikipedia.orgnih.gov Its ability to undergo a variety of transformations, including conjugate additions and C-H functionalization, makes it a valuable tool for the construction of complex molecular architectures. researchgate.netnih.gov

The incorporation of dehydroalanine derivatives into peptides has been shown to influence their conformation and biological activity. ias.ac.in Synthetic tetrapeptides containing dehydroalanine have been synthesized and utilized as building blocks for the construction of foldamers and bioinspired catalysts. nih.gov

Furthermore, the dehydroalanine moiety within complex natural products, such as the antibiotic thiostrepton, has been the target for late-stage functionalization. nih.gov This allows for the diversification of these complex molecules to improve their properties, such as aqueous solubility, while maintaining their biological activity. The reactions performed on the dehydroalanine residues in these complex settings highlight the potential of simpler building blocks like this compound in the synthesis of novel bioactive compounds.

The utility of dehydroalanine derivatives as building blocks is summarized in the table below:

| Application Area | Example | Significance |

| Peptide Synthesis | Incorporation into tetrapeptides | Creation of foldamers and catalysts |

| Natural Product Modification | Late-stage functionalization of thiostrepton | Improvement of physicochemical properties |

| Synthesis of Unnatural Amino Acids | Michael addition of various nucleophiles | Access to diverse amino acid derivatives |

Applications of 2 Acetamidoprop 2 Enamide in Materials Science

Integration into Dynamic Covalent Polymers

Dynamic covalent chemistry involves the formation of covalent bonds that are reversible under specific conditions, leading to materials that can adapt, self-heal, or be reprocessed. The integration of specific monomers into these polymer networks is an active area of research. A thorough review of the current scientific literature reveals no studies that specifically report the integration or use of 2-Acetamidoprop-2-enamide in the formation of dynamic covalent polymers. The field extensively explores various reversible reactions and corresponding monomers, but the participation of This compound in such systems has not been described.

Future Research Directions and Perspectives

Development of Novel and More Efficient Synthetic Methodologies

Current synthetic routes to N-acyl dehydroalanine (B155165) derivatives often involve the dehydration of serine or the elimination of a thiol group from cysteine precursors. wikipedia.org While effective, these methods can sometimes require harsh conditions or multiple steps. Future research is poised to develop more streamlined, efficient, and sustainable synthetic strategies.